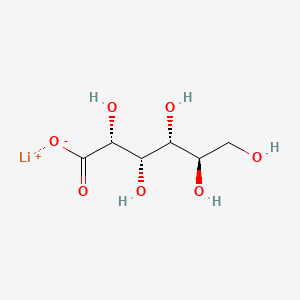
Ethylparaben sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-hydroxybenzoate sulfate is a benzoate ester that is ethyl 4-hydroxybenzoate in which the phenolic hydrogen has been replaced by a sulfo group. It is an aryl sulfate, a benzoate ester and an ethyl ester. It derives from a 4-hydroxybenzoic acid. It is a conjugate acid of an ethyl 4-hydroxybenzoate sulfate(1-).
Aplicaciones Científicas De Investigación
Degradation and Removal from Water
- Heat-activated persulfate oxidation : Ethylparaben (EtP) can be effectively degraded using a heat-activated persulfate system. This method shows promise for treating paraben-containing water samples, including real water samples containing EtP (Chen et al., 2017).
- UV-driven advanced oxidation processes : Research indicates that UV radiation can effectively degrade common-use parabens like ethylparaben in water. This finding is significant for water treatment processes (Álvarez et al., 2020).
Environmental and Biological Impact Studies
- Toxicity in aquatic organisms : Ethylparaben has shown different levels of toxicity to various aquatic organisms like marine copepods and soil nematodes, impacting their development and reproduction (Kang et al., 2019); (Nagar et al., 2019).
- Sensitivity in soil ecosystems : Ethylparaben's effect on soil ecosystems was explored, providing essential data for environmental regulations and understanding its impact on diverse soil species (Kim et al., 2021).
Health and Safety Assessments
- Safety and metabolic aspects : Despite some concerns, methylparaben and ethylparaben have minimal endocrine disruption activity, contributing to the ongoing debate over their safety in various products (Sasseville et al., 2015).
- Cytotoxic effects in human cells : Research suggests that ethylparaben can induce cytotoxic effects in human placental cells, affecting cell viability and apoptosis pathways (Kim et al., 2020).
Analytical Methods for Detection and Analysis
- Chromatographic techniques : High-performance liquid chromatography with amperometric detection on a boron-doped diamond electrode has been used for determining parabens, including ethylparaben, in shampoo (Martins et al., 2011).
- Photocatalytic degradation studies : Photocatalytic systems using TiO2 and H2O2 have demonstrated effectiveness in removing ethylparaben from aqueous solutions, offering insights into water treatment methods (Zúñiga-Benítez & Peñuela, 2017).
Propiedades
Nombre del producto |
Ethylparaben sulfate |
|---|---|
Fórmula molecular |
C9H10O6S |
Peso molecular |
246.24 g/mol |
Nombre IUPAC |
ethyl 4-sulfooxybenzoate |
InChI |
InChI=1S/C9H10O6S/c1-2-14-9(10)7-3-5-8(6-4-7)15-16(11,12)13/h3-6H,2H2,1H3,(H,11,12,13) |
Clave InChI |
LJXYMXIWXRFOHR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-(1,3-Benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B1262270.png)










![sodium;4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate](/img/structure/B1262291.png)

